molecular formula C7H7NO3 B1582141 2-Methyl-4-nitrophenol CAS No. 99-53-6

2-Methyl-4-nitrophenol

Cat. No.: B1582141
CAS No.: 99-53-6
M. Wt: 153.14 g/mol
InChI Key: KDQPMQNHVQVVMR-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a derivative of nitrophenol and is known for its yellow crystalline appearance. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrophenol can be synthesized through the nitration of 2-methylphenol (o-cresol) using nitric acid. The reaction is typically carried out by slowly adding o-cresol to a nitric acid solution while maintaining the temperature between 45-50°C to control the exothermic reaction .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid. The reaction mixture is heated to 115°C and maintained for 24 hours, followed by filtration and pH adjustment to precipitate the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.

    Reduction: Reduction of the nitro group can yield 2-methyl-4-aminophenol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reactions often involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-nitrophenol is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

    2-Nitrophenol: Similar structure but lacks the methyl group.

    4-Nitrophenol: Similar structure but with the nitro group in a different position.

    2,4-Dinitrophenol: Contains an additional nitro group, leading to different chemical properties.

Uniqueness: 2-Methyl-4-nitrophenol is unique due to the presence of both a methyl and a nitro group, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

2-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQPMQNHVQVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073889
Record name Phenol, 2-methyl-4-nitro-
Source EPA DSSTox
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-53-6
Record name 2-Methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-53-6
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Record name 2-Methyl-4-nitrophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-4-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022
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Record name Phenol, 2-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB
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Synthesis routes and methods

Procedure details

2-Methyl-4-nitroanisole (4.0 g)in 50 ml 1:1 hydrobromic acid:acetic acid is heated 12 hours at 120°. Solvent is stripped, the residue taken up in water and ethyl acetate, the mixture is filtered to remove insolubles, and the layers are separated. The organic phase is dried, filtered, and stripped to afford 2-methyl-4-nitrophenol. NMR (CDCl3): δ2.3 (3H,s), 6.8 (1H,d), 7.9 (1H,d of d), 8.0 (1H,d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-nitrophenol
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2-Methyl-4-nitrophenol
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2-Methyl-4-nitrophenol

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